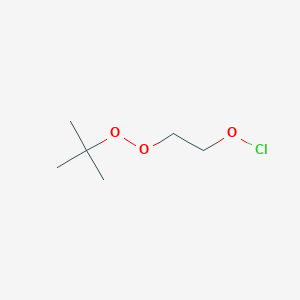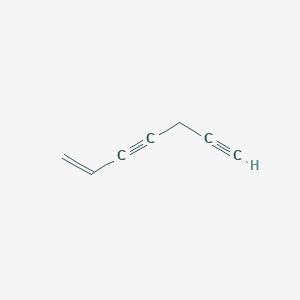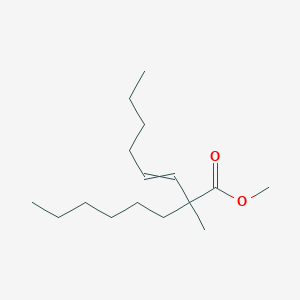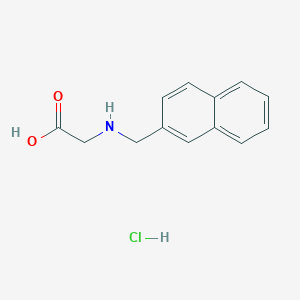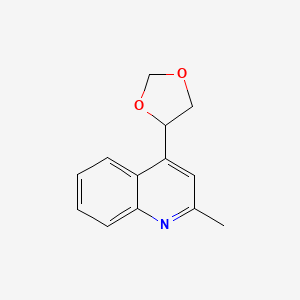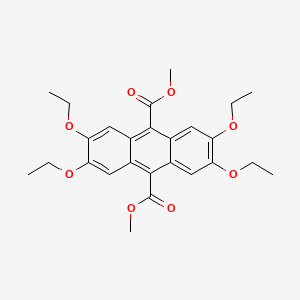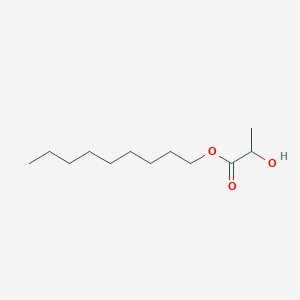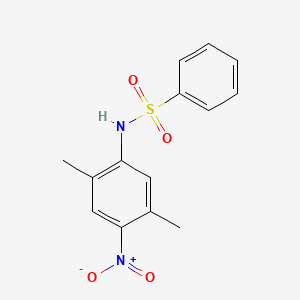
Benzenesulfonamide, N-(2,5-dimethyl-4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(2,5-dimethyl-4-nitrophenyl)- is an organic compound with the molecular formula C14H14N2O4S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This compound is notable for its unique structural features, including the presence of both nitro and dimethyl groups on the phenyl ring, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2,5-dimethyl-4-nitrophenyl)- typically involves the reaction of 2,5-dimethyl-4-nitroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of the aniline derivative attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2,5-dimethyl-4-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products Formed
Reduction: Formation of 2,5-dimethyl-4-aminophenylbenzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: Formation of 2,5-dimethyl-4-nitrobenzoic acid derivatives.
Scientific Research Applications
Benzenesulfonamide, N-(2,5-dimethyl-4-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable sulfonamide linkage.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2,5-dimethyl-4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Benzenesulfonamide, N-(2,5-dimethyl-4-nitrophenyl)- can be compared with other similar compounds to highlight its uniqueness:
N-(2,4-Dimethyl-5-nitrophenyl)benzenesulfonamide: Similar structure but different substitution pattern on the phenyl ring.
N-(2-Hydroxy-5-nitrophenyl)benzenesulfonamide: Contains a hydroxyl group instead of methyl groups, leading to different reactivity and applications.
N-(3,5-Dinitrophenyl)benzenesulfonamide: Contains two nitro groups, which significantly alter its chemical properties and reactivity.
Properties
CAS No. |
88681-03-2 |
|---|---|
Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
N-(2,5-dimethyl-4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c1-10-9-14(16(17)18)11(2)8-13(10)15-21(19,20)12-6-4-3-5-7-12/h3-9,15H,1-2H3 |
InChI Key |
NOVDGQISQJVZGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


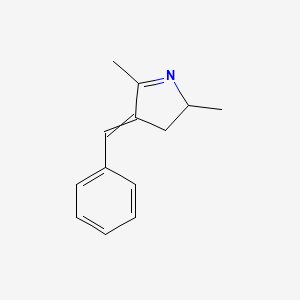
silane](/img/structure/B14388145.png)
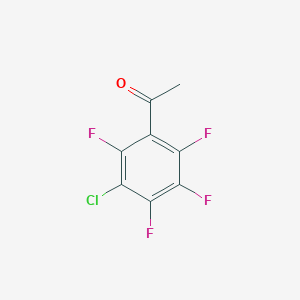
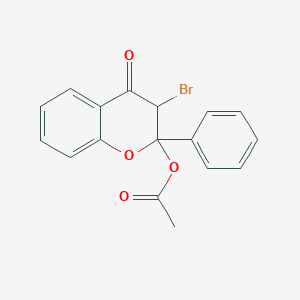
![Chloro{3-[chloro(dimethyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14388161.png)
